4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide
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Overview
Description
The compound "4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide" is a complex organic molecule with potential applications in various fields including chemistry, biology, and medicine. It consists of a piperazine ring substituted with a tetrazolylmethyl group and a trifluoromethylphenyl group, offering a unique combination of structural elements that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of key intermediates:
Preparation of 1-(p-tolyl)-1H-tetrazol-5-ylmethanol: : This intermediate can be synthesized via the reaction of p-tolyl hydrazine with sodium azide under acidic conditions, forming the tetrazole ring.
Formation of 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine: : The intermediate is then reacted with piperazine under appropriate conditions to introduce the piperazine moiety.
Introduction of the Trifluoromethylphenyl Group: : This step involves the reaction of the piperazine intermediate with a trifluoromethylphenyl isocyanate to form the final compound.
Industrial Production Methods
On an industrial scale, the production would follow similar routes but optimized for cost, yield, and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl and tetrazole moieties.
Reduction: : Reduction reactions may target the nitro groups or other reducible functional groups present.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substituents: : Halogenated reagents, alkylating agents.
Major Products
These reactions yield a variety of products, including oxidized derivatives, reduced compounds, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
This compound finds applications across multiple disciplines:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity and interactions with biomolecules.
Medicine: : Potential therapeutic agent with studies exploring its pharmacological effects.
Industry: : Utilized in the development of specialized materials and compounds for various industrial applications.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine ring provides a flexible scaffold for interactions with multiple sites.
Comparison with Similar Compounds
Compared to other piperazine-based compounds:
Structural Uniqueness: : The combination of a tetrazole ring and trifluoromethylphenyl group is relatively unique, offering distinct chemical and biological properties.
Similar Compounds: : Examples include "4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide" and "4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-chlorophenyl)piperazine-1-carboxamide".
These comparisons highlight the unique structural features and potential advantages of "4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide".
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Properties
IUPAC Name |
4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N7O/c1-15-2-8-18(9-3-15)31-19(26-27-28-31)14-29-10-12-30(13-11-29)20(32)25-17-6-4-16(5-7-17)21(22,23)24/h2-9H,10-14H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNGSETUFGLXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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